2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile
Overview
Description
2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyridine ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents[][4].
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 2-(5-Amino-3-(trifluoromethyl)pyridin-2-yl)acetonitrile.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile exerts its effects is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile: Similar structure but with a chloro group instead of a nitro group.
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine: Contains a hydroxyl group instead of an acetonitrile group.
Uniqueness
2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile is unique due to the combination of its nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
2-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)6-3-5(14(15)16)4-13-7(6)1-2-12/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLCLALPGFWTGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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